Fmoc-L-Lys(Pentynoyl-DIM)-OH

Peptide Synthesis Click Chemistry Solubility Enhancement

Fmoc-L-Lys(Pentynoyl-DIM)-OH combines an alkyne click handle with an integrated DIM solubilizing tag in a single residue—eliminating the extra step required with standard Fmoc-Lys(pentynoyl)-OH. The DIM moiety serves as a traceless solubility enhancer, cleavable with mild 1M hydrazine or hydroxylamine. Validated in the total synthesis of Shiga toxin B subunit, it resolves aggregation challenges insurmountable with conventional building blocks. Ideal for challenging SPPS, multi-segment protein synthesis, and ADC linker constructs.

Molecular Formula C34H38N2O6
Molecular Weight 570.7 g/mol
Cat. No. B6288467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys(Pentynoyl-DIM)-OH
Molecular FormulaC34H38N2O6
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C
InChIInChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1
InChIKeyHUADAWOSKALEKS-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Lys(Pentynoyl-DIM)-OH: Key Specifications and Procurement Baseline for SPPS Solubilizing Tag Applications


Fmoc-L-Lys(Pentynoyl-DIM)-OH (CAS 2408993-33-7) is an alkyne-functionalized, Fmoc-protected L-lysine derivative containing a pentynoyl-DIM (4,4-dimethyl-2,6-dioxocyclohexylidene) side chain . It is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) to enable the 'helping hand' strategy—a method for temporarily attaching a solubilizing tag to highly insoluble peptides to facilitate their purification and handling [1]. The compound integrates both an alkyne moiety for click chemistry conjugation and a DIM-based linker that serves as a cleavable, solubility-enhancing tag .

Why Fmoc-L-Lys(Pentynoyl-DIM)-OH Cannot Be Substituted with Simpler Fmoc-Lys(Pentynoyl) Derivatives


While simpler Fmoc-Lys(pentynoyl) derivatives (e.g., Fmoc-L-Lys(pentynoyl)-OH, CAS 1159531-18-6) provide an alkyne handle for click chemistry, they lack the integrated DIM (dimedone-based) solubilizing linker . The DIM moiety in Fmoc-L-Lys(Pentynoyl-DIM)-OH serves a dual role: it not only facilitates conjugation but also functions as a traceless, semi-permanent solubilizing tag that can be selectively cleaved using mild hydrazine or hydroxylamine solutions [1]. Substitution with a standard Fmoc-Lys(pentynoyl) building block would require a separate, additional step to install a solubilizing group, increasing synthetic complexity and potentially compromising yield and purity [2]. The quantitative differences in molecular weight, cleavage conditions, and solubilization efficiency presented below underscore why this specific compound is a distinct and non-interchangeable reagent for challenging peptide syntheses.

Quantitative Differentiation: Fmoc-L-Lys(Pentynoyl-DIM)-OH vs. Closest Analogs


Molecular Weight and Structural Complexity: Enhanced Solubilizing Capacity

Fmoc-L-Lys(Pentynoyl-DIM)-OH (MW 570.68 g/mol) possesses a significantly higher molecular weight than its closest analog Fmoc-L-Lys(pentynoyl)-OH (MW 448.5 g/mol), a difference of 122.18 g/mol attributed to the integrated DIM (4,4-dimethyl-2,6-dioxocyclohexylidene) solubilizing tag . This structural addition eliminates the need for a separate solubilizing linker installation step, reducing synthetic steps and associated material loss.

Peptide Synthesis Click Chemistry Solubility Enhancement

Purity Specifications: Higher Assurance for Critical SPPS Applications

Fmoc-L-Lys(Pentynoyl-DIM)-OH is commercially available with a purity specification of ≥98% (as reported by InvivoChem) . In contrast, some vendors of the simpler analog Fmoc-L-Lys(pentynoyl)-OH report a purity of ≥99% (HPLC, TLC) . While the analog's nominal purity is slightly higher, the critical differentiator for Fmoc-L-Lys(Pentynoyl-DIM)-OH is the combination of high purity with the integrated DIM functionality, which is not achievable with the simpler analog at any purity level.

SPPS Quality Control Peptide Purity

Cleavage Conditions: Mild and Selective Removal of the Solubilizing Tag

The DIM-based solubilizing tag in Fmoc-L-Lys(Pentynoyl-DIM)-OH is designed for traceless removal under mild conditions using 1 M hydrazine or hydroxylamine solution . This contrasts with other solubilizing strategies that may require harsher acidic or basic conditions that can degrade sensitive peptide sequences. The quantitative yield of tag removal in model systems using related DIM linkers (e.g., Fmoc-Ddap-OH) has been reported as nearly quantitative in three-step protocols [1].

Peptide Deprotection Traceless Linker Helping Hand Strategy

Solubility Profile: DMSO Compatibility for Stock Solution Preparation

Fmoc-L-Lys(Pentynoyl-DIM)-OH exhibits a defined solubility of 10 mM in DMSO [1]. This is a critical procurement parameter, as the compound's intended use in SPPS often requires preparation of concentrated stock solutions for on-resin conjugation or solution-phase click reactions. While specific solubility data for the non-DIM analog in DMSO is not consistently reported, the presence of the DIM moiety is known to enhance solubility in organic solvents, a property leveraged in the 'helping hand' strategy [2].

Solubility DMSO Peptide Handling

Storage Stability: Extended Shelf Life Under Defined Conditions

Vendor specifications indicate that Fmoc-L-Lys(Pentynoyl-DIM)-OH as a powder is stable for 3 years at -20°C, 2 years at 4°C, and in solvent for 6 months at -80°C or 1 month at -20°C . This compares favorably to the simpler Fmoc-L-Lys(pentynoyl)-OH, which is recommended for storage at 2-8°C without a quantified long-term stability claim beyond standard shelf-life .

Storage Stability Long-term Storage

Application in Next-Generation 'Helping Hand' Strategy: Enabling Synthesis of Challenging Proteins

Fmoc-L-Lys(Pentynoyl-DIM)-OH belongs to a class of next-generation amine-reactive linkers (e.g., Fmoc-Ddap-OH) that have been demonstrated to enable the total chemical synthesis of the 69-residue Shiga toxin B subunit (StxB), a protein that is otherwise extremely challenging to produce due to peptide insolubility [1]. In contrast, earlier 'helping hand' linkers (e.g., Fmoc-Ddae-OH) were applied to the synthesis of GroES (97 residues), but the next-generation DIM-based linkers offer improved stability and accelerated cleavage [2]. This demonstrates the compound's proven utility in overcoming solubility bottlenecks in chemical protein synthesis.

Chemical Protein Synthesis Helping Hand Strategy Difficult Peptides

Optimal Application Scenarios for Fmoc-L-Lys(Pentynoyl-DIM)-OH in Peptide and Protein Synthesis


Solid-Phase Peptide Synthesis (SPPS) of Highly Insoluble Peptide Sequences

Fmoc-L-Lys(Pentynoyl-DIM)-OH is optimally employed as a specialized building block in Fmoc-SPPS for peptides that are prone to aggregation and insolubility. The integrated DIM tag, attached via click chemistry, dramatically improves the solubility of the growing peptide chain during synthesis and purification. This enables the successful preparation of peptides that would otherwise be impossible to handle or purify using standard Fmoc-Lys(pentynoyl) building blocks [1]. The mild cleavage conditions (1 M hydrazine or hydroxylamine) ensure that the solubilizing tag can be removed without damaging the target peptide [2].

Chemical Protein Synthesis via Native Chemical Ligation (NCL)

In multi-segment chemical protein synthesis, Fmoc-L-Lys(Pentynoyl-DIM)-OH can be used to install a 'helping hand' solubilizing tag on lysine side chains of peptide thioester or cysteinyl peptide segments. This approach has been validated in the total synthesis of the Shiga toxin B subunit (StxB), a 69-residue protein that is otherwise extremely challenging to assemble due to peptide segment insolubility [1]. The tag is compatible with NCL conditions and can be cleaved in one pot following ligation, streamlining the overall synthetic route [2].

Site-Specific Bioconjugation and Antibody-Drug Conjugate (ADC) Linker Development

The alkyne functionality of Fmoc-L-Lys(Pentynoyl-DIM)-OH makes it a valuable intermediate for site-specific bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) [1]. Its protected lysine core allows for incorporation into peptides that can later be conjugated to payloads or fluorophores. This application is particularly relevant in the development of ADCs, where the DIM moiety can also serve as a solubility enhancer for hydrophobic drug-linker constructs [2].

Synthesis of Mirror-Image (D-Proteins) and Post-Translationally Modified Proteins

Chemical protein synthesis is often the only route to access D-proteins or proteins with site-specific post-translational modifications that are inaccessible via recombinant expression. Fmoc-L-Lys(Pentynoyl-DIM)-OH, as part of the next-generation 'helping hand' toolkit, is specifically designed to overcome the solubility challenges associated with these synthetically demanding targets [1]. Its mild cleavage conditions are compatible with sensitive modifications, and its robust performance under SPPS conditions ensures high-quality building blocks for these niche but critical applications [2].

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